Cas no 1469439-69-7 (1469439-69-7)

1469439-69-7 structure
Nome do Produto:1469439-69-7
1469439-69-7 Propriedades químicas e físicas
Nomes e Identificadores
-
- DDD107498
- MMV121
- DDD498
- GTPL9737
- BENUHBSJOJMZEE-UHFFFAOYSA-N
- ZB1568
- SB18682
- M5717
- 6-Fluoro-2-[4-(morpholinomethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- 6-fluoro-2-(4-(morpholinomethyl)phenyl)-N-(2-(pyrrolidin-1-yl)ethyl)quinoline-4-carboxamide
- CID 71748268
- Cabamiquine
- M-5717
- DDD107498 succinate
- 4-Quinolinecarboxamide, 6-fluoro-2-[4-(4-morpholinylmethyl)phenyl]-N-[2-(1-pyrrolidinyl)ethyl]-
- Cabamiquine(DDD107498
- DDD107498,DDD 107498,DDD-498,protein,Calmodulin-dependent kinases,synthesis,antimalarial,stage,eEF2,DDD-107498,infection,Inhibitor,CaMK,multiple,Calmodulin-dependent protein kinases,DDD 498,M-5717,inhibit,M5717,Parasite
- 1469439-69-7
- EX-A3086
- BDBM50550147
- AC-35743
- CABAMIQUINE [INN]
- CHEMBL4091762
- BS-15456
- MMV-121
- CS-0066858
- 6-fluoro-2-(4-(morpholin-4-ylmethyl)phenyl)-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide
- D81093
- SCHEMBL15322600
- BCP31981
- M 5717
- NCGC00490685-01
- UNII-E3OC1CU1F4
- AKOS037515684
- 6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- HY-117684
- CABAMIQUINE [USAN]
- 6-fluoro-2-{4-[(morpholin-4-yl)methyl]phenyl}-N-[2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide
- DDD-107498
- 4-Quinolinecarboxamide, 6-fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-
- D12740
- DDD107498?
- Cabamiquine (USAN/INN)
- 6-Fluoro-2-(4-(4-morpholinylmethyl)phenyl)-N-(2-(1-pyrrolidinyl)ethyl)-4-quinolinecarboxamide
- E3OC1CU1F4
-
- MDL: MFCD32204416
- Inchi: 1S/C27H31FN4O2/c28-22-7-8-25-23(17-22)24(27(33)29-9-12-31-10-1-2-11-31)18-26(30-25)21-5-3-20(4-6-21)19-32-13-15-34-16-14-32/h3-8,17-18H,1-2,9-16,19H2,(H,29,33)
- Chave InChI: BENUHBSJOJMZEE-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(=CC(C1C=CC(=CC=1)CN1CCOCC1)=N2)C(NCCN1CCCC1)=O
Propriedades Computadas
- Massa Exacta: 462.24310441g/mol
- Massa monoisotópica: 462.24310441g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 34
- Contagem de Ligações Rotativas: 7
- Complexidade: 647
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.2
- Superfície polar topológica: 57.7
Propriedades Experimentais
- Densidade: 1.229±0.06 g/cm3(Predicted)
- Ponto de ebulição: 649.5±55.0 °C(Predicted)
- Solubilidade: insoluble in H2O; ≥14.05 mg/mL in DMSO; ≥96 mg/mL in EtOH
- pka: 12.76±0.46(Predicted)
1469439-69-7 Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC27007-1g |
DDD107498 |
1469439-69-7 | >98% | 1g |
$1800.0 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-5 mg |
DDD107498 |
1469439-69-7 | 99.70% | 5mg |
¥2067.00 | 2022-04-26 | |
S e l l e c k ZHONG GUO | S0081-5mg |
DDD107498 |
1469439-69-7 | 98.77% | 5mg |
¥3415.23 | 2023-09-15 | |
DC Chemicals | DC27007-100mg |
DDD107498 |
1469439-69-7 | >98% | 100mg |
$500.0 | 2022-02-28 | |
ChemScence | CS-0066858-5mg |
DDD107498 |
1469439-69-7 | 98.33% | 5mg |
$240.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EZ741-20mg |
1469439-69-7 |
1469439-69-7 | 99% | 20mg |
1727CNY | 2021-05-07 | |
1PlusChem | 1P01V28M-1mg |
DDD107498 |
1469439-69-7 | 99% | 1mg |
$10.00 | 2024-06-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5419-200mg |
DDD107498 |
1469439-69-7 | 99.7% | 200mg |
¥ 18555 | 2023-09-07 | |
MedChemExpress | HY-117684-100mg |
Cabamiquine |
1469439-69-7 | 98.33% | 100mg |
¥7500 | 2024-04-20 | |
MedChemExpress | HY-117684-10mM*1 mL in DMSO |
Cabamiquine |
1469439-69-7 | 98.33% | 10mM*1 mL in DMSO |
¥916 | 2024-04-20 |
1469439-69-7 Literatura Relacionada
-
2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
-
3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
1469439-69-7 (1469439-69-7) Produtos relacionados
- 332016-44-1(t-Butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate)
- 1207035-34-4(2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 1805968-64-2(2,4-Dibromo-5-(difluoromethyl)pyridine-3-sulfonamide)
- 70492-67-0((2S)-hexan-2-amine)
- 862649-89-6(8-Chloro-2-(2-methoxyphenyl)quinoline-4-carboxylic acid)
- 2680699-42-5(3,3-Difluoro-5-(trifluoroacetamido)pentanoic acid)
- 2138008-03-2({1-2-(ethylsulfanyl)ethyl-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-yl}methanamine)
- 459789-98-1(Ethyl (3α,5β,6α,7α)-6-Ethyl-3,7-dihydroxycholan-24-oate)
- 2757958-26-0(2-Bromo-4-cyano-6-fluorophenyl 4-methylbenzene-1-sulfonate)
- 2169442-39-9(4,5-dimethyl-2-(trifluoromethyl)piperidine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1469439-69-7)Cabamiquine

Pureza:99%
Quantidade:100mg
Preço ($):191.0
atkchemica
(CAS:1469439-69-7)1469439-69-7

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito